p-Tolyl phenylacetate

Catalog No.
S1511948
CAS No.
101-94-0
M.F
C15H14O2
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Tolyl phenylacetate

CAS Number

101-94-0

Product Name

p-Tolyl phenylacetate

IUPAC Name

(4-methylphenyl) 2-phenylacetate

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)17-15(16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

OJEQSSJFSNLMLB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)CC2=CC=CC=C2

Solubility

insoluble in water
moderately soluble (in ethanol)

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CC2=CC=CC=C2

Role as a Flavoring Agent:

p-Tolyl phenylacetate, also known as Phenylacetic Acid p-Cresyl Ester or Flavis No. 9.709, is primarily used as a flavoring agent in the food and beverage industry. It contributes a honey-like, floral, and fruity aroma to various products [, ]. While the specific research on its application in flavoring is limited, its presence is documented by various flavor and fragrance suppliers [, ].

Potential Antimicrobial Properties:

Limited research suggests that p-Tolyl phenylacetate might possess some antimicrobial properties. A study published in the Journal of Agricultural and Food Chemistry investigated the antimicrobial activity of various plant essential oils and their components. The results indicated that p-Tolyl phenylacetate, isolated from the essential oil of Clausena anisum, exhibited moderate antibacterial activity against certain foodborne pathogens []. However, further research is necessary to fully understand the extent and specific applications of its potential antimicrobial properties.

p-Tolyl phenylacetate is an organic compound with the molecular formula C15H14O2C_{15}H_{14}O_2 and a molecular weight of approximately 226.27 g/mol. It is classified as an ester, formed from the reaction of p-tolyl alcohol and phenylacetic acid. This compound appears as a white solid and has applications primarily in the fragrance industry due to its pleasant floral and animalic odor characteristics .

p-Tolyl phenylacetate does not have a known role in biological systems. Its primary application is related to its olfactory properties. It interacts with odor receptors in the nose, triggering the perception of a pleasant fragrance [].

Typical of esters. These include hydrolysis, where it reacts with water to form p-tolyl alcohol and phenylacetic acid, especially under acidic or basic conditions. Additionally, it can participate in transesterification reactions, where it exchanges its alkoxy group with another alcohol, leading to different esters. The compound may also undergo thermal degradation or pyrolysis under high temperatures, breaking down into simpler compounds .

While specific biological activities of p-tolyl phenylacetate are not extensively documented, related compounds such as phenylacetate are known to exhibit various biological properties. Phenylacetate has been studied for its potential role in metabolic processes and has been shown to have antimicrobial properties in certain contexts . The biological implications of p-tolyl phenylacetate may be inferred from these related compounds, suggesting potential roles in pharmacology or biochemistry.

The synthesis of p-tolyl phenylacetate typically involves an esterification reaction between p-tolyl alcohol and phenylacetic acid. This reaction is generally catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The process can be summarized as follows:

  • Reactants: Combine p-tolyl alcohol and phenylacetic acid in the presence of a catalyst.
  • Reaction Conditions: Heat the mixture under reflux to facilitate the esterification.
  • Product Isolation: Upon completion, the product can be purified through distillation or recrystallization techniques .

p-Tolyl phenylacetate finds its primary application in the fragrance industry, where it is valued for its complex scent profile that enhances floral notes and adds depth to animalic fragrances. It is used in perfumes, cosmetics, and other scented products to impart a desirable aroma . Additionally, due to its chemical properties, it may have potential uses in organic synthesis and as a reagent in various

Several compounds share structural similarities with p-tolyl phenylacetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
PhenylacetateC8H8O2C_{8}H_{8}O_{2}Simple structure; involved in metabolic processes
Para-Cresyl Phenyl AcetateC15H14O2C_{15}H_{14}O_{2}Similar scent profile; used in perfumery
Ortho-Cresyl Phenyl AcetateC15H14O2C_{15}H_{14}O_{2}Different positional isomer; floral scent
Benzyl AcetateC9H10O2C_{9}H_{10}O_{2}Commonly used solvent; fruity aroma

Uniqueness: p-Tolyl phenylacetate is distinguished by its specific aromatic structure that combines both para-substituted tolyl and phenyl groups, contributing to its unique scent profile compared to other similar esters. Its dual aromatic nature allows it to enhance both floral and animalic notes effectively.

Physical Description

Solid
White to off white crystals, faint lily, hyacinth, narcissus odou

XLogP3

3.6

Melting Point

Mp 76 ° (EtOH)
76°C

UNII

959IBY0PDG

Other CAS

101-94-0

Wikipedia

P-cresyl phenylacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzeneacetic acid, 4-methylphenyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types